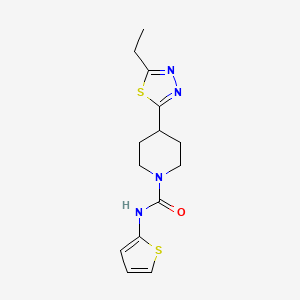

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS2/c1-2-11-16-17-13(21-11)10-5-7-18(8-6-10)14(19)15-12-4-3-9-20-12/h3-4,9-10H,2,5-8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSANFZSFHABBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a member of the thiadiazole derivative family, known for its diverse biological activities. The unique structural features of this compound, particularly the thiadiazole and piperidine moieties, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazonoyl halides with potassium thiocyanate.

- Piperidine Derivative Coupling : The thiadiazole derivative is then coupled with a piperidine ring to form the final compound.

The general structure can be represented as follows:

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives containing this scaffold exhibit significant activity against various bacterial strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Broad-spectrum antimicrobial | |

| Other thiadiazole derivatives | Antimicrobial against Gram-positive bacteria |

In vitro studies have demonstrated that compounds with thiadiazole rings can inhibit bacterial growth effectively, showcasing their potential as antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The compound has shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.10 | Induces apoptosis |

| Other derivatives | HepG2 | 5.36 | Tubulin polymerization inhibition |

In particular, modifications to the piperidine ring have been shown to enhance cytotoxicity against these cell lines by inducing apoptotic pathways and inhibiting tubulin polymerization .

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. Studies have indicated that the compound can reduce inflammation markers in various models:

| Compound | Inflammatory Model | Effect |

|---|---|---|

| This compound | Carrageenan-induced paw edema | Significant reduction in swelling |

This suggests that the compound may serve as a potential therapeutic agent in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls.

- Antimicrobial Trials : Clinical trials assessing the effectiveness of thiadiazole derivatives against resistant bacterial strains demonstrated promising outcomes, indicating their potential use in antibiotic therapies.

Comparación Con Compuestos Similares

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Substituent Effects on Thiadiazole: The 5-ethyl group in the target compound and VPZ may confer better metabolic stability compared to methyl (BJ02069) or benzyl (1169956-31-3) substituents, as alkyl chains resist oxidative degradation .

Carboxamide Modifications :

- Piperidine vs. Valproic Acid Derivatives : VPZ replaces piperidine with a valproic acid-derived amide, enabling anticonvulsant activity via GABAergic modulation . In contrast, the piperidine-thiophene carboxamide in the target compound may favor interactions with neurotransmitter receptors or enzymes.

- Thiophene vs. Aromatic Substitutions : The thiophen-2-yl group in the target compound and BJ02069 provides a planar, electron-rich heterocycle, which may enhance binding to aromatic-rich binding pockets compared to methoxyphenyl (1169956-31-3) or sulfonamide groups .

Pharmacological and Toxicological Profiles: VPZ demonstrates lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to valproic acid, attributed to the thiadiazole moiety’s electron-withdrawing effects reducing reactive metabolite formation . No toxicity data exist for the target compound, but structural analogs like 1169956-31-3 with bulky substituents (e.g., methoxybenzyl) may exhibit higher logP values, increasing the risk of off-target effects .

SAR Trends

- Thiadiazole Substituents :

- Carboxamide Linkers :

- Direct piperidine-thiophene linkage (target compound) likely enhances rigidity and target selectivity compared to flexible valproic acid derivatives (VPZ) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiadiazole Ring Formation : React ethyl-substituted carboxylic acid derivatives (e.g., 4-ethylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .

Piperidine Functionalization : Couple the thiadiazole intermediate with a piperidine derivative using potassium carbonate or coupling reagents (e.g., HATU or EDCI) in polar aprotic solvents like DMF or acetonitrile .

Amidation : React the piperidine-thiadiazole intermediate with thiophen-2-amine via carbodiimide-mediated amidation to introduce the thiophene carboxamide group .

Key validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=N (1600–1650 cm⁻¹) bonds .

- NMR Spectroscopy :

- ¹H NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine protons at δ 1.5–3.5 ppm) .

- ¹³C NMR : Detect carbons in the thiadiazole (δ 160–170 ppm) and carbonyl (δ 165–175 ppm) groups .

- X-ray Crystallography : Resolve 3D structure and confirm stereochemistry (e.g., piperidine chair conformation) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .

- Enzyme Inhibition : Test D1 protease inhibition via fluorescence-based assays (e.g., 10–200 μM compound, 30-minute incubation) .

- Antimicrobial Screening : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Replace the ethyl group on the thiadiazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .

- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to improve metabolic stability .

- Thiophene Replacement : Substitute thiophene with furan or pyridine to alter electronic properties and hydrogen-bonding capacity .

- Validation : Compare IC₅₀ values in dose-response assays and analyze LogP values via HPLC .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Replicate Experiments : Conduct triplicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .

- Statistical Analysis : Apply two-tailed Student’s t-tests to compare treatment vs. control groups (p ≤ 0.05). Use ANOVA for multi-group comparisons .

- Structural Confirmation : Re-validate compound identity via LC-MS after biological testing to rule out degradation .

Q. What computational strategies can predict the compound’s molecular targets?

- Methodological Answer :

- Virtual Screening : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with binding energies ≤ -7.0 kcal/mol .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors on thiadiazole) using Schrödinger’s Phase .

- MD Simulations : Simulate ligand-protein complexes (e.g., D1 protease) for 100 ns to assess binding stability (RMSD ≤ 2.0 Å) .

Q. How can crystallographic data inform the design of analogs with improved stability?

- Methodological Answer :

- X-ray Analysis : Resolve the compound’s crystal structure to identify vulnerable regions (e.g., labile amide bonds) .

- Salt Formation : Co-crystallize with counterions (e.g., HCl) to enhance thermal stability (melting point >200°C) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.